3-Chloro-5-(pyrrolidin-1-YL)phenol
Description
The exploration of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Within this context, 3-Chloro-5-(pyrrolidin-1-YL)phenol emerges as a noteworthy synthetic intermediate. The compound itself is not typically an end-product but rather a valuable precursor, offering a unique combination of functional groups that can be selectively targeted in multi-step synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 925233-14-3 acs.org |
| Molecular Formula | C₁₀H₁₂ClNO acs.org |
| Molecular Weight | 197.66 g/mol acs.org |
| Appearance | (Varies) Typically off-white to light brown solid |
| SMILES | OC1=CC(Cl)=CC(N2CCCC2)=C1 acs.org |
The chemical character of this compound is defined by its two primary structural components: the phenolic ring and the pyrrolidine (B122466) moiety.
Phenols are a class of aromatic compounds where a hydroxyl (-OH) group is directly attached to a benzene (B151609) ring. nih.gov This arrangement confers moderate acidity to the hydroxyl proton and activates the aromatic ring towards electrophilic substitution reactions, typically at the ortho and para positions relative to the hydroxyl group. nih.gov The presence of other substituents, like the chlorine atom and the pyrrolidine ring in this case, further modulates this reactivity. Phenolic compounds are foundational in a vast array of natural products and synthetic molecules with significant biological activity, including antioxidants and antiseptics. mdpi.comnih.gov
The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. google.comossila.com This scaffold is a privileged structure in drug discovery, meaning it appears frequently in FDA-approved drugs. nih.govnih.gov Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a three-dimensional structural element that can facilitate precise interactions with biological targets. ossila.comwikipedia.org The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, making it a key pharmacophoric feature. ossila.com
The true significance of this compound lies in its potential as a versatile scaffold for constructing more elaborate molecules. The distinct functional groups present on the molecule offer multiple handles for synthetic transformations.
The hydroxyl group of the phenol (B47542) can undergo a variety of reactions common to phenols, such as O-alkylation and esterification, allowing for the attachment of other molecular fragments through an ether or ester linkage. nih.gov The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and can participate in reactions such as acylation or alkylation.
The aromatic ring itself, with its specific substitution pattern, is primed for further functionalization. The chlorine atom, a halogen, is a particularly useful substituent in modern organic synthesis. It can be replaced through nucleophilic aromatic substitution or, more commonly, serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. For instance, in the synthesis of certain bioactive pyrazoles, a chloro-group on a pyridazine (B1198779) ring was readily replaced by pyrrolidine, demonstrating the utility of this type of transformation. wikipedia.org
Table 2: Potential Synthetic Transformations of the this compound Scaffold
| Reactive Site | Type of Reaction | Potential Outcome |
| Phenolic -OH | Etherification (e.g., Williamson ether synthesis) | Attachment of alkyl or aryl groups via an ether bond. |
| Phenolic -OH | Esterification | Formation of phenyl esters. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substitution on the ring, guided by existing groups. |
| Aromatic -Cl | Nucleophilic Aromatic Substitution | Replacement of chlorine with other nucleophiles (under harsh conditions). |
| Aromatic -Cl | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Formation of C-C bonds to introduce new aryl or vinyl groups. |
| Pyrrolidine N-H | Acylation | Formation of amides. |
This multi-functionality makes the scaffold valuable for creating libraries of related compounds for high-throughput screening in drug discovery programs. For example, derivatives of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines have been synthesized and shown to possess antibacterial activity by inhibiting inorganic pyrophosphatase. nih.gov
The research trajectories for compounds related to this compound are diverse and highlight the importance of its constituent parts.
Halogenated phenols are a class of compounds with significant commercial and research interest. nih.gov Historically, they have been used as wood preservatives, antiseptics, and herbicides. nih.gov Contemporary research often focuses on two main areas. Firstly, their role as synthetic intermediates continues to be explored. For example, the synthesis of the anthelmintic drug Rafoxanide involves the use of a halogenated salicylic (B10762653) acid derivative. Secondly, due to their persistence in the environment, significant research is dedicated to their detoxification and removal from wastewater, often employing advanced oxidation processes or enzymatic degradation.
Cyclic amines , particularly pyrrolidine, are at the forefront of medicinal chemistry. The pyrrolidine scaffold is a key component in a wide range of pharmaceuticals, including agents for treating hypertension (e.g., Captopril), bacterial infections (e.g., Clindamycin), and various central nervous system disorders. nih.gov Current research continues to leverage the favorable properties of the pyrrolidine ring to design novel therapeutic agents. For example, 5-pyrrolidinyl substituted perhydroquinoxalines have been developed as peripherally restricted κ-opioid receptor agonists for pain relief. google.com Furthermore, complex pyrrolidine-containing spirooxindoles are being investigated as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. acs.orgnih.gov This demonstrates a clear research trajectory towards incorporating the pyrrolidine motif into highly complex and stereochemically rich molecules to achieve potent and selective biological activity.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-pyrrolidin-1-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPZRWVOTADESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Chloro 5 Pyrrolidin 1 Yl Phenol and Its Analogues
Direct Synthetic Routes to 3-Chloro-5-(pyrrolidin-1-YL)phenol
The direct synthesis of this compound can be approached through modern catalytic cross-coupling reactions, which have become cornerstones of contemporary organic synthesis. The most prominent and effective method for forging the crucial carbon-nitrogen bond in this context is the Buchwald-Hartwig amination.
A plausible and efficient route involves the palladium-catalyzed coupling of a dihalogenated phenol (B47542), such as 3,5-dichlorophenol (B58162), with pyrrolidine (B122466). The selectivity of this reaction, where only one chlorine atom is substituted, can be controlled by carefully managing the reaction stoichiometry and conditions. Alternatively, a more controlled approach would involve the use of a precursor with differentiated halogens, such as 3-bromo-5-chlorophenol, where the more reactive bromine atom would preferentially undergo coupling.
Another viable strategy is the nucleophilic aromatic substitution (SNAr) reaction. This method typically requires an activated aromatic ring, often with electron-withdrawing groups positioned ortho or para to the leaving group. While 3,5-dichlorophenol is not strongly activated, the reaction with a strong nucleophile like pyrrolidine at elevated temperatures can proceed to yield the desired product.
Optimized Reaction Conditions and Yield Enhancements
For the Buchwald-Hartwig amination, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Modern palladium precatalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands, have shown remarkable efficacy in such transformations.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-120 | High |
This table presents generalized conditions for Buchwald-Hartwig amination reactions based on literature for similar substrates. The specific yield for this compound would require experimental optimization.
Yield enhancement in these reactions often involves the use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) to facilitate the deprotonation of the amine and the subsequent reductive elimination step. The choice of solvent, typically an aprotic solvent like toluene, dioxane, or THF, is also crucial for catalyst stability and reaction kinetics.
In the case of SNAr reactions, yield enhancement can be achieved by using a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to stabilize the charged intermediate (Meisenheimer complex) and by employing an excess of pyrrolidine to drive the reaction to completion.
Purity and Scalability Considerations in Synthesis
The purification of this compound typically involves standard techniques such as column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials and any potential byproducts, such as the disubstituted product. The scalability of the Buchwald-Hartwig amination has been well-demonstrated in industrial settings, with catalyst loading being a key factor in the cost-effectiveness of the process. For large-scale synthesis, robust and air-stable precatalysts are preferred to simplify handling and improve reproducibility.
For SNAr reactions, scalability can be challenging due to the often-harsh reaction conditions (high temperatures) and the need for large volumes of high-boiling point solvents, which can complicate product isolation and purification.
Precursor Synthesis and Strategic Functionalization Routes
The synthesis of the target compound and its analogs often relies on the strategic preparation of key precursors, which are then elaborated in the final steps.
Synthesis of Halogenated Phenol Precursors
A variety of halogenated phenols can serve as precursors. For instance, 3,5-dichlorophenol is commercially available. However, more complex or specifically substituted halogenated phenols may require de novo synthesis. One common approach is the Sandmeyer reaction, starting from a corresponding aniline (B41778). For example, 3,5-dichloroaniline (B42879) can be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by hydrolysis of the diazonium salt to yield 3,5-dichlorophenol.
Another strategy involves the direct halogenation of phenols. However, controlling the regioselectivity of this reaction can be challenging.
Preparation of Pyrrolidine-Containing Intermediates
Pyrrolidine itself is a readily available starting material. For the synthesis of more complex derivatives where a substituted pyrrolidine is required, various synthetic methods are employed. These can include the cyclization of amino alcohols or the reduction of pyrrolidones. The introduction of a pre-formed chiral pyrrolidine derivative is a common strategy for the synthesis of enantiomerically pure final products.
Design and Synthesis of Novel Derivatives and Isomers
The synthesis of novel derivatives and isomers of this compound allows for the exploration of structure-activity relationships in various applications. For example, the synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, a close analog, has been reported. This synthesis involves a two-step process starting from 1-bromo-3-nitro-5-(trifluoromethyl)benzene. The first step is a nucleophilic aromatic substitution of the nitro group with pyrrolidine, followed by a Miyaura borylation to introduce the boronic acid functionality.
Another example is the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds are synthesized from 2-amino-4-chlorophenol (B47367) and itaconic acid, which undergo a condensation reaction to form the pyrrolidinone ring system. nih.gov
The synthesis of isomers, such as 2-Chloro-5-(pyrrolidin-1-YL)phenol, would follow similar synthetic strategies, but starting with the appropriately substituted precursors, for example, 2,5-dichlorophenol.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Dichlorophenol |
| 3-Bromo-5-chlorophenol |
| Pyrrolidine |
| Sodium tert-butoxide |
| Cesium carbonate |
| Palladium(II) acetate |
| 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) |
| [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd-PEPPSI) |
| Toluene |
| Dioxane |
| Tetrahydrofuran (THF) |
| Dimethyl sulfoxide (DMSO) |
| N,N-Dimethylformamide (DMF) |
| 3,5-Dichloroaniline |
| (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid |
| 1-Bromo-3-nitro-5-(trifluoromethyl)benzene |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
| 2-Amino-4-chlorophenol |
| Itaconic acid |
| 2-Chloro-5-(pyrrolidin-1-YL)phenol |
| 2,5-Dichlorophenol |
Strategies for Structural Modifications on the Phenol Moiety (e.g., C-3 and C-5 substitutions)
Modifications of the phenol moiety in this compound, particularly at the C-3 and C-5 positions, are pivotal for tuning the electronic and steric properties of the molecule. A primary strategy for such modifications is electrophilic aromatic substitution. Given that the phenol ring is electron-rich, it is highly reactive towards electrophiles. wikipedia.org The hydroxyl and pyrrolidinyl groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing but deactivating. The interplay of these directing effects guides the regioselectivity of incoming substituents.
A common method for introducing alkyl groups is the Friedel-Crafts alkylation, which can often proceed without a catalyst for highly activated rings like phenol. wikipedia.org However, to control regioselectivity and avoid polysubstitution, milder Lewis acid catalysts such as FeCl₃ or AlCl₃ are often employed. slchemtech.comjk-sci.com For instance, acylation via the Friedel-Crafts reaction, followed by reduction, can provide a more controlled route to alkylated phenols.
Halogenation, nitration, and sulfonation are other key electrophilic substitution reactions that can be used to introduce a variety of functional groups onto the phenolic ring. wikipedia.orgjeeadv.ac.in The conditions for these reactions must be carefully controlled to achieve the desired substitution pattern. For example, the synthesis of analogues can be achieved through Suzuki cross-coupling reactions, which involve the coupling of an arylboronic acid with an aryl halide, allowing for the introduction of various aryl substituents. rsc.org
Methodologies for Pyrrolidine Ring Modifications and Substitutions
The pyrrolidine ring is a significant pharmacophore, and its modification can profoundly impact the biological activity of the parent compound. nih.gov Synthetic strategies for modifying the pyrrolidine moiety can be broadly categorized into two approaches: functionalization of a pre-existing pyrrolidine ring or the de novo synthesis of a substituted pyrrolidine ring followed by its attachment to the phenolic core.
In the first approach, commercially available and optically pure sources like proline and 4-hydroxyproline (B1632879) serve as versatile starting materials. nih.gov These can be subjected to a variety of transformations to introduce substituents at different positions of the pyrrolidine ring before coupling to the phenol. For example, the carboxyl group of proline can be reduced to an alcohol, which can then be used in further synthetic steps. nih.gov
The second approach involves the construction of the pyrrolidine ring from acyclic precursors. This allows for greater flexibility in introducing a wide range of substituents. Methods such as intramolecular cyclization of amino alcohols or copper-catalyzed intramolecular amination of C(sp³)-H bonds are effective for constructing the pyrrolidine ring. organic-chemistry.org
Introduction of Bridging or Fused Heterocyclic Systems
To explore a wider chemical space and introduce conformational rigidity, bridging or fused heterocyclic systems can be incorporated into the this compound framework. These modifications can lead to compounds with novel pharmacological profiles. The synthesis of such complex molecules often involves multi-step sequences.
One strategy involves the construction of a heterocyclic ring onto the existing phenol or pyrrolidine structure. For example, a thiadiazine ring can be synthesized by reacting a dichlorinated precursor with a suitable amine. researchgate.net Similarly, other heterocyclic systems can be built by leveraging functional groups on the parent molecule. For instance, a hydroxyl group and an adjacent amino group on the aromatic ring could serve as anchor points for constructing fused oxazole (B20620) or thiazole (B1198619) rings.
Another approach is to use a pre-formed fused heterocyclic system as a building block in the synthesis. For example, a substituted benzofuran (B130515) or indole (B1671886) could be coupled with the pyrrolidine moiety to generate the target structure. These strategies often rely on modern cross-coupling reactions to form the key carbon-carbon or carbon-heteroatom bonds.
Bioisosteric Replacements in the this compound Framework
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. wikipedia.org In the this compound framework, each component—the phenol, the chloro substituent, and the pyrrolidine ring—can be replaced with a bioisosteric equivalent.
The phenolic hydroxyl group can be replaced by other hydrogen bond donors and acceptors such as anilines, thiophenols, or certain heterocyclic groups. The chloro substituent can be substituted with other halogens (F, Br, I) or with a trifluoromethyl group (CF₃), which is a common bioisostere for chlorine due to its similar size and electronic properties. sigmaaldrich.com
The pyrrolidine ring can be replaced with other five- or six-membered saturated heterocycles like piperidine, morpholine, or piperazine. researchgate.net These changes can alter the basicity, lipophilicity, and conformational flexibility of the molecule. The choice of the bioisostere depends on the specific therapeutic target and the desired pharmacological profile.
| Original Group | Potential Bioisosteric Replacements |
| Phenolic -OH | -NH₂, -SH, -CH₂OH, Carboxylic Acid Isosteres (e.g., tetrazole) |
| Chloro (-Cl) | -F, -Br, -I, -CF₃, -CN |
| Pyrrolidine | Piperidine, Morpholine, Piperazine, Thiazolidine |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.
Alkylation Mechanisms Involving Phenolic Hydroxyls
The alkylation of the phenolic hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation) is a fundamental transformation. slchemtech.com The mechanism often proceeds via an electrophilic attack on the phenol. In the presence of a Lewis acid catalyst, an alkyl halide is activated to form a carbocation or a highly polarized complex, which then acts as the electrophile. jk-sci.com
Alternatively, under basic conditions, the phenol is deprotonated to form a phenoxide ion. The phenoxide is a potent nucleophile that can readily attack an alkyl halide in a Williamson ether synthesis-type reaction, leading to the O-alkylated product. jeeadv.ac.in The balance between O-alkylation and C-alkylation can be influenced by factors such as the solvent, temperature, and the nature of the counter-ion. pnnl.gov Some studies suggest that C-alkylation can also occur through the intramolecular rearrangement of the initially formed O-alkylated product. pnnl.gov
Nucleophilic Substitution Pathways on Halogenated Aromatics
The chlorine atom on the aromatic ring of this compound can be replaced via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. youtube.com However, the presence of electron-withdrawing groups ortho or para to the leaving group can activate the ring towards nucleophilic attack. wikipedia.orgyoutube.com
The SNAr mechanism is typically a two-step addition-elimination process. youtube.commasterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com The efficiency of this reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. While chlorine is a good leaving group, the reaction is often more efficient with bromo- and iodo-substituted aromatics. nih.gov
Intramolecular Cyclization Reactions and Azetidinium Ion Intermediacy
Intramolecular cyclization is a powerful strategy for the construction of cyclic structures. In the context of synthesizing analogues of this compound, intramolecular reactions can be envisioned to form either the pyrrolidine ring or to construct the phenolic ring system from an acyclic precursor containing the requisite functionalities.
One intriguing possibility in the synthesis of related N-aryl heterocyclic compounds involves the intermediacy of strained ring systems like azetidinium ions. While not a direct method for phenol synthesis, the reactivity of azetidinium ions can be harnessed in the construction of precursors or analogues. Azetidinium ions are three-dimensional, four-membered ring structures containing a positively charged nitrogen atom. Their high ring strain makes them susceptible to ring-opening reactions with various nucleophiles.
For instance, in the synthesis of N-aryl azetidines, palladium-catalyzed cross-coupling reactions of aryl bromides with azetidine (B1206935) have been successfully employed. This method allows for the formation of a C-N bond between an aromatic ring and the azetidine nitrogen. While this specific reaction builds an N-aryl azetidine rather than a pyrrolidine derivative, the principle of C-N bond formation is a key step in the synthesis of the target molecule's analogues.
A hypothetical pathway towards a precursor for a this compound analogue could involve the reaction of a suitably substituted aromatic compound with a functionalized azetidine. The azetidinium ion could be generated in situ and then undergo a nucleophilic attack to form a more complex structure.
Furthermore, photochemical cyclization of α-amino esters has been shown to produce 3-azetidinones. chemrxiv.org This process involves a Norrish-Yang radical coupling, demonstrating the utility of cyclization to form four-membered rings which could potentially be further elaborated into pyrrolidine-containing structures. chemrxiv.org
The table below summarizes related research on the synthesis of N-aryl compounds and azetidine derivatives, which can provide insights into the potential application of azetidinium ion intermediacy in the synthesis of complex aminophenols.
| Starting Material | Reagent/Catalyst | Product | Relevant Intermediacy/Reaction Type |
| Aryl Bromides | Azetidine, Palladium Catalyst | N-Arylazetidines | C-N Cross-Coupling |
| α-Amino Esters | Light (Photochemical) | 3-Azetidinones | Norrish-Yang Cyclization |
While direct evidence for azetidinium ion intermediacy in the synthesis of this compound is not prominent in the literature, the reactivity of such intermediates in forming C-N bonds in related systems suggests a potential, albeit unconventional, synthetic route to be explored for its analogues.
Hydride Transfer-Triggered Cyclizations in Analogous Systems
Hydride transfer reactions have emerged as a powerful tool in organic synthesis for the formation of C-C and C-heteroatom bonds. These reactions often proceed under mild conditions and offer a high degree of atom economy. A particularly elegant application of this methodology is in hydride transfer-triggered cyclization cascades, where a single activation event initiates a sequence of bond-forming reactions to construct complex molecular architectures.
In the context of synthesizing analogues of this compound, a hydride transfer-triggered cyclization could be envisioned to construct the pyrrolidine ring fused to another ring system, or to build the aromatic ring itself. These reactions are often initiated by the formation of an iminium or enamine intermediate from a precursor containing both an amine and a suitable hydride donor.
For example, organocatalytic enantioselective intramolecular oxidative enamine catalysis has been coupled with a 1,5-hydride transfer-ring closure cascade to synthesize tetrahydroquinolines with high enantioselectivity. nih.gov This demonstrates the feasibility of using an enamine, which could be formed from a pyrrolidine precursor, to initiate a cyclization via hydride transfer. nih.gov
A general strategy for such cyclizations involves the reaction of an amine with an aldehyde or ketone to form an enamine. If the substrate contains an appropriately positioned Michael acceptor, an intramolecular hydride transfer can be triggered, leading to a zwitterionic intermediate that subsequently cyclizes.
The synthesis of cyclic aminals via a cascade 1,5-hydride transfer/cyclization further illustrates this principle. researchgate.net This "tert-amino effect" has been known for some time and continues to be developed for the synthesis of various heterocyclic systems. researchgate.net
While a direct application to the synthesis of this compound is not explicitly detailed in the literature, the principles of hydride transfer-triggered cyclization can be applied to the synthesis of its analogues. For instance, a precursor containing a pyrrolidine moiety and a suitably functionalized side chain could undergo cyclization to form a fused or appended ring system, which could then be further modified to yield the desired phenolic structure.
The following table outlines research findings related to hydride transfer-triggered cyclizations that are relevant to the synthesis of heterocyclic and aromatic systems.
| Reaction Type | Precursor | Key Intermediate | Product Class |
| Organocatalytic Cascade | Amine, α,β-Unsaturated Aldehyde | Enamine, Zwitterion | Tetrahydroquinolines |
| Cascade Cyclization | Amine, Aldehyde/Ketone | Enamine | Cyclic Aminals |
The versatility of hydride transfer-triggered cyclizations in forming complex ring systems from relatively simple acyclic precursors makes it a promising strategy for the future development of novel synthetic routes to this compound and its structurally diverse analogues.
Structure Activity Relationship Sar and Rational Design Principles for 3 Chloro 5 Pyrrolidin 1 Yl Phenol Derivatives
Systematic Exploration of Substituent Effects on Molecular Functionality
The functionalization of the 3-Chloro-5-(pyrrolidin-1-YL)phenol core is a critical aspect of modulating its biological activity. The strategic addition or modification of substituents on both the phenyl ring and the pyrrolidine (B122466) moiety can profoundly influence the compound's interaction with biological targets.
Research into various pyrrolidine-containing compounds has demonstrated the significant impact of substituents. For instance, in a series of (S)-pyrrolidines developed as CXCR4 chemokine receptor antagonists, the introduction of a methyl group at the R1 position (specifically 3-CH3) resulted in a compound with excellent binding affinity. nih.gov Similarly, studies on pyrrolidine-2,5-dione-acetamides revealed that a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring was crucial for their anticonvulsant properties. nih.gov
The electronic properties of substituents on the phenol (B47542) ring also play a pivotal role. The presence of the electron-withdrawing chloro group at the 3-position of the phenol in the parent compound already sets a specific electronic tone. Further modifications can fine-tune this. For example, in studies of H-bond cooperativity in phenol-phenol interactions, substituents like NO2, Br, F, CH3, and NMe2 have been shown to systematically alter the hydrogen-bonding properties of the hydroxyl group. nih.gov This principle is directly applicable to the phenolic hydroxyl of this compound, where its acidity and hydrogen bonding capacity can be modulated to enhance target binding.
Interactive Table: Substituent Effects on Related Scaffolds
| Scaffold | Position of Substitution | Substituent | Observed Effect |
| (S)-Pyrrolidine | R1 | 3-CH3 | Excellent CXCR4 binding affinity nih.gov |
| Pyrrolidine-2,5-dione | 3-position | Benzhydryl | Enhanced anticonvulsant activity nih.gov |
| Bisphenol | Phenol Ring | NO2, Br, F, CH3, NMe2 | Modulation of H-bond donor properties nih.gov |
Influence of Positional Isomerism on Molecular Properties
The relative positions of the chloro, hydroxyl, and pyrrolidinyl groups on the phenol ring are fixed in the parent compound. However, altering the substitution pattern on the pyrrolidine ring or introducing further substituents on the phenol ring would create positional isomers with potentially divergent properties.
A compelling illustration of the importance of positional isomerism comes from studies on functional aromatic oligoamide foldamers. In a series of quinoline-based hexamers, the positioning of a fluorophore substituent at either position 2 or position 6 led to drastically different chiroptical properties. nih.govcnrs.fr The derivatives with the substituent at position 2 consistently exhibited stronger chiroptical features, highlighting the critical influence of substituent placement on the molecular architecture and its interaction with light. nih.gov This principle underscores the necessity of carefully considering the locational placement of any functional group on the this compound framework to optimize desired molecular properties.
Stereochemical Considerations in Pyrrolidine-Containing Scaffolds
The pyrrolidine ring, being a saturated heterocycle, possesses chiral centers, making stereochemistry a critical factor in the design of its derivatives. nih.gov The spatial orientation of substituents can dramatically alter a molecule's biological profile due to the enantioselective nature of protein binding sites. nih.gov
The synthesis of optically pure pyrrolidine-containing compounds is a major focus in medicinal chemistry. mdpi.com Proline and 4-hydroxyproline (B1632879) are common starting materials for introducing a pre-formed chiral pyrrolidine ring into a molecule. mdpi.com The stereoselective synthesis of pyrrolidine derivatives from acyclic precursors is another important strategy. mdpi.com
For instance, the development of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib highlighted the essential nature of specific stereochemistry. nih.govnih.gov Alterations at the R1 position of the most active compounds, including changes to the stereochemistry, led to a reduction in inhibitory activity, demonstrating the precise three-dimensional arrangement required for effective binding. nih.gov Therefore, when designing derivatives of this compound, controlling the stereochemistry of any substituents on the pyrrolidine ring is paramount for achieving optimal biological activity.
Computational and Spectroscopic Approaches in SAR Elucidation
The elucidation of structure-activity relationships is greatly enhanced by the integration of computational and spectroscopic techniques. These methods provide invaluable insights into the molecular properties and interactions that govern biological function.
Computational Modeling: Molecular docking studies, for example, can predict the binding affinity and orientation of a ligand within the active site of a target protein. A significant correlation has been demonstrated between the calculated free energy of binding (ΔG) from docking studies and the experimentally determined inhibitory activity of pyrrolidine pentamine derivatives. nih.gov This highlights the predictive power of computational approaches in guiding the design of more potent compounds.
Spectroscopic Techniques: A range of spectroscopic methods are employed to characterize the structure and conformational preferences of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is instrumental in establishing the presence of intramolecular hydrogen bonds, which can be crucial for maintaining a bioactive conformation. nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques are particularly useful for studying the stereochemistry and helical-handedness of chiral molecules, such as functionalized oligoamides. nih.govcnrs.fr
Fluorescence Spectroscopy and Circularly Polarized Luminescence (CPL): These methods provide information on the photophysical properties of molecules and can be used to probe chirality in their excited states. nih.govcnrs.fr
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups within a molecule, such as C=O, C=N, and C-O-C stretches, which can be correlated with structural features. acs.org
Interactive Table: Spectroscopic Techniques in SAR
| Technique | Application | Information Gained |
| ¹H NMR | H-bond analysis | Presence of intramolecular hydrogen bonds nih.gov |
| VCD/ECD | Stereochemical analysis | Helical-handedness of chiral molecules nih.govcnrs.fr |
| Fluorescence/CPL | Photophysical properties | Chirality in excited states nih.govcnrs.fr |
| FTIR | Functional group identification | Presence of key chemical bonds acs.org |
By combining these computational and spectroscopic tools, researchers can build a comprehensive understanding of the SAR for this compound derivatives, enabling a more rational and efficient design of new and improved molecules.
Computational and Theoretical Chemistry Studies of 3 Chloro 5 Pyrrolidin 1 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, stability, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-Chloro-5-(pyrrolidin-1-YL)phenol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. ijrte.orgijaemr.com These calculations would yield the lowest energy conformation of the molecule in the gas phase. The resulting geometric parameters are crucial for understanding the molecule's shape and steric properties.
Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Cl | 1.745 |
| C-O (phenol) | 1.368 | |
| O-H | 0.965 | |
| C-N (pyrrolidine) | 1.382 | |
| N-C (pyrrolidine ring) | 1.475 | |
| Bond Angles (°) | C-C-Cl | 119.8 |
| C-C-O | 121.5 | |
| C-O-H | 109.2 | |
| C-C-N | 120.7 | |
| Dihedral Angles (°) | C-C-C-C (aromatic ring) | ~0.0 |
| C-C-N-C (pyrrolidine attachment) | Variable (indicating potential for rotation) |
Note: The values in this table are hypothetical and illustrative of the data that would be generated from DFT calculations.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method predicts the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.govcore.ac.uknih.gov The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov This information is vital for predicting the color of the compound and its potential applications in areas like photosensitization or as a chromophore. The influence of different solvents on the absorption spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM). core.ac.uknih.gov
Table 2: Predicted Electronic Absorption Data for this compound in Ethanol using TD-DFT/PCM
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.152 | HOMO → LUMO |
| S0 → S2 | 285 | 0.089 | HOMO-1 → LUMO |
| S0 → S3 | 250 | 0.450 | HOMO → LUMO+1 |
Note: The values in this table are hypothetical and for illustrative purposes.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. researchgate.netnih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, calculations of the molecular electrostatic potential (MEP) and Mulliken charge distribution provide a detailed picture of the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. ijrte.org
Table 3: Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap | 4.66 |
Note: The values in this table are hypothetical and illustrative.
Molecular Dynamics and Conformational Analysis of this compound
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com For a flexible molecule like this compound, which has a rotatable pyrrolidine (B122466) ring, MD simulations can explore its conformational landscape. nih.gov By simulating the motion of the molecule in a solvent box over nanoseconds, researchers can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a realistic environment and how its shape might influence its interactions with other molecules.
Mechanistic Elucidation of Reactions through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions with other species. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed. nih.gov This detailed mechanistic understanding can help in optimizing reaction conditions and predicting the formation of byproducts.
Prediction of Intermolecular Interactions with Biological Macromolecules
Given the phenolic and heterocyclic nature of this compound, it is of interest to predict its potential interactions with biological macromolecules such as proteins or enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when it binds to a larger molecule to form a stable complex. nih.govnih.gov By docking this compound into the active site of a target protein, researchers can predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. These predictions are a critical first step in drug discovery and design.
Ligand-Target Docking Simulations for Enzyme and Receptor Interactions
Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, this would involve simulating its interaction with various biological targets like enzymes and receptors. The goal of such simulations is to understand the binding mode and affinity of the compound. For instance, studies on other molecules, such as pyrrolo[3,4-b]pyridin-5-ones, have utilized molecular docking to investigate their potential as inhibitors for protein targets related to conditions like breast cancer. This type of research helps in identifying potential therapeutic applications by understanding how the compound might interact with key biological molecules.
Binding Affinity Predictions and Interaction Energy Calculations
Following docking simulations, binding affinity predictions and interaction energy calculations provide quantitative estimates of how strongly a ligand binds to a target. These calculations are crucial for drug design and development, as a higher binding affinity often correlates with higher potency. The binding affinity is typically expressed as a binding free energy (ΔG), with more negative values indicating a stronger interaction. These calculations would elucidate the key molecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the binding of this compound to its biological targets.
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. The MEP map helps in understanding the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, including biological receptors and enzymes. For example, research on 3-methoxy flavones has shown a correlation between their anti-picornavirus activities and the negative MEP values in specific regions of the molecules. acs.org Such an analysis for this compound would provide insights into its reactivity and potential interaction sites for non-covalent bonding with biological targets.
Spectroscopic and Structural Characterization Methodologies in Research on 3 Chloro 5 Pyrrolidin 1 Yl Phenol
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are indispensable for determining the intricate details of a molecule's constitution, from the connectivity of its atoms to the nature of its chemical bonds and electronic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Chloro-5-(pyrrolidin-1-YL)phenol, distinct signals are expected for the aromatic, pyrrolidine (B122466), and phenolic protons. The protons on the aromatic ring would typically appear in the downfield region (around 6.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these protons would reveal their substitution pattern on the benzene (B151609) ring. The protons of the pyrrolidine ring would likely show complex multiplets in the aliphatic region (approximately 1.8-3.5 ppm). The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, with a chemical shift that can vary (typically 4-7 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding. libretexts.org The integration of these signals would correspond to the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals would be anticipated, corresponding to its ten carbon atoms. The aromatic carbons would resonate in the range of approximately 100-160 ppm. The carbon atom bonded to the electronegative chlorine atom (C-Cl) and the carbon bonded to the nitrogen of the pyrrolidine ring (C-N) would be shifted downfield. The carbon bearing the hydroxyl group (C-OH) is expected at a significant downfield shift, typically around 155 ppm. libretexts.org The two distinct carbons of the pyrrolidine ring would appear in the upfield aliphatic region.
Expected ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for similar functional groups. Actual experimental values may vary.)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-OH | 155 - 158 |
| C-N (Aromatic) | 148 - 152 |
| C-Cl | 133 - 136 |
| Aromatic CH | 100 - 120 |
| Pyrrolidine (α to N) | 45 - 55 |
| Pyrrolidine (β to N) | 24 - 30 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Using techniques like electrospray ionization (ESI), the compound is ionized, and its mass-to-charge ratio (m/z) is measured to four or more decimal places. For this compound (C₁₀H₁₂ClNO), HRMS would be used to verify its exact mass, which accounts for the specific isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]+, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a fingerprint of the functional groups present. In the IR spectrum of this compound, a prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group; its broadness is a result of intermolecular hydrogen bonding. chemicalbook.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹. The C-N stretching of the amine and the C-O stretching of the phenol (B47542) would be found in the fingerprint region (1000-1300 cm⁻¹). The C-Cl stretching vibration is expected in the lower frequency region, typically between 850-550 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. Phenolic compounds typically exhibit characteristic UV absorptions due to π → π* transitions in the aromatic ring. For phenol itself, a primary absorption maximum (λ_max) is observed around 275 nm. docbrown.infonist.gov The presence of substituents on the benzene ring, such as the chloro and pyrrolidinyl groups in this compound, would be expected to shift the absorption maxima (either to longer or shorter wavelengths) and affect their intensities. The pyrrolidinyl group, an electron-donating group, would likely cause a bathochromic (red) shift in the absorption bands.
Expected Spectroscopic Features for this compound
| Spectroscopy | Feature | Expected Region/Value |
| IR | O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |
| C-O Stretch (Phenol) | ~1200-1260 cm⁻¹ | |
| C-Cl Stretch | ~550-850 cm⁻¹ | |
| UV-Vis | π → π* Transition | ~270-290 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information. The analysis would yield exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the pyrrolidine ring and its orientation relative to the planar phenyl group. Crucially, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and potential π-π stacking interactions between aromatic rings, which govern the crystal packing arrangement. While no published crystal structure currently exists for this specific compound, this method remains the gold standard for unambiguous solid-state structural elucidation. nih.gov
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
In modern chemical analysis, a powerful approach involves the correlation of experimentally obtained spectroscopic data with theoretical calculations. Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict molecular properties. For this compound, a theoretical model of the molecule would first be optimized to find its lowest energy conformation. Subsequently, properties such as vibrational frequencies (for IR spectra) and NMR chemical shifts can be calculated.
Comparing the calculated spectra with the experimental ones serves multiple purposes. It aids in the confident assignment of complex spectral features, such as the vibrational modes in the fingerprint region of an IR spectrum. libretexts.org Discrepancies between experimental and theoretical data can sometimes point to specific intermolecular interactions in the experimental sample (e.g., solvent effects or hydrogen bonding) that are not fully accounted for in the theoretical model, which often simulates an isolated molecule in the gas phase. This synergy between empirical measurement and theoretical prediction provides a deeper and more robust understanding of the molecule's structure and behavior.
Exploration of Chemical Reactivity and Novel Transformations of 3 Chloro 5 Pyrrolidin 1 Yl Phenol
Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring
The phenol ring in 3-Chloro-5-(pyrrolidin-1-YL)phenol is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the pyrrolidin-1-yl (-N(CH₂)₄) groups. Both are powerful ortho-, para-directors. chemistrysteps.combyjus.com The chlorine atom at the 3-position, while also an ortho-, para-director, is a deactivating group.
The regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will be governed by the cumulative directing effects of these three substituents. The powerful activating nature of the hydroxyl and pyrrolidinyl groups will dominate over the deactivating effect of the chlorine atom.
The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the pyrrolidinyl group are C2, C4, and C6. The positions ortho and para to the chloro group are C2, C4, and C6. Therefore, all three substituents direct incoming electrophiles to the same positions on the ring. The most likely positions for substitution will be C2, C4, and C6, with the relative yields of the different isomers being influenced by steric hindrance.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | 1 | Strongly Activating | Ortho, Para |
| -Cl | 3 | Deactivating | Ortho, Para |
| -N(CH₂)₄ | 5 | Strongly Activating | Ortho, Para |
Table 1: Directing Effects of Substituents on the Phenol Ring
Given the steric bulk of the pyrrolidine (B122466) ring, electrophilic attack at the C6 position is likely to be favored over the C2 and C4 positions, which are flanked by the chloro and pyrrolidinyl groups, respectively.
Nucleophilic Reactions at the Pyrrolidine Moiety and Phenolic Hydroxyl
The primary sites for nucleophilic attack in this compound are the acidic proton of the phenolic hydroxyl group and potentially the pyrrolidine ring under specific conditions.
The phenolic hydroxyl group is acidic and will readily react with bases to form a phenoxide ion. This phenoxide is an even more powerful activating group for electrophilic aromatic substitution. byjus.com The acidity of the phenol is influenced by the electronic effects of the other substituents.
The pyrrolidine nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a pyrrolidinium (B1226570) salt. The nucleophilicity of the nitrogen can also be exploited in reactions with electrophiles such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts.
While the pyrrolidine ring itself is generally stable, it can undergo ring-opening reactions under harsh conditions or through specialized catalytic processes.
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction chemistry of this compound is expected to involve both the phenolic ring and the chloro substituent.
Phenols are susceptible to oxidation, and in the presence of oxidizing agents, this compound could potentially be oxidized to a quinone-type structure. chemistrysteps.com The presence of the electron-donating pyrrolidinyl group may influence the oxidation potential and the stability of the resulting oxidized species. The oxidation of aminophenols can be complex, sometimes leading to the formation of phenoxy radicals and subsequent polymerization. nih.govresearchgate.netrsc.org
The chloro group on the aromatic ring can be removed through reductive dechlorination. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing metals. nih.govacs.orgnih.gov The reduction of the chloro group would yield 3-(pyrrolidin-1-YL)phenol, a different, yet structurally related, compound with its own unique reactivity profile.
| Reaction Type | Reagents | Predicted Product |
| Oxidation | Strong Oxidizing Agent (e.g., Chromic Acid) | Quinone-like species |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-(pyrrolidin-1-YL)phenol |
Table 2: Predicted Oxidation and Reduction Reactions
Investigation of Cycloaddition and Rearrangement Reactions
The electron-rich nature of the phenol ring and the presence of the N-aryl pyrrolidine moiety suggest the potential for participation in cycloaddition reactions. For instance, N-arylpyrrolidines have been shown to undergo Diels-Alder type cycloadditions with highly reactive dienophiles like benzynes. beilstein-journals.org Such a reaction with this compound would lead to the formation of complex bridged-ring structures.
Rearrangement reactions are also a possibility under specific conditions. If the phenolic oxygen is first converted into an allyl ether, a Claisen rearrangement could be induced. byjus.com This acs.orgacs.org-sigmatropic rearrangement would result in the migration of the allyl group to one of the ortho positions of the phenol ring (C2 or C6), leading to the formation of a C-allylated phenol derivative.
Medicinal Chemistry Research Approaches Centered on 3 Chloro 5 Pyrrolidin 1 Yl Phenol Focus on Mechanistic Studies, Not Clinical Outcomes
Investigation of Molecular Targets and Pathways Modulated by Related Scaffolds
Research into the molecular targets and biological pathways affected by chemical scaffolds related to 3-chloro-5-(pyrrolidin-1-yl)phenol provides a foundational understanding of their potential mechanisms of action. These investigations focus on identifying specific proteins and signaling cascades that are modulated by these compounds, offering insights at a molecular level.
Kinase Inhibition Studies and Specificity Profiling (e.g., VEGFr2, Src, YES, EGFR, BRAF)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases. Consequently, they are a major focus of drug discovery. Scaffolds related to this compound, such as various heterocyclic and urea-based structures, have been investigated for their ability to inhibit specific kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov The inhibition of the VEGFR-2 tyrosine kinase is a validated strategy in oncology. nih.gov Studies on various heterocyclic compounds, including furopyrimidine and thienopyrimidine derivatives, have identified potent VEGFR-2 inhibitors. nih.gov For instance, N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas represent a class of potent VEGFR-2 inhibitors. capes.gov.br A representative compound from this class, Ki8751, demonstrated high selectivity for VEGFR-2, inhibiting its phosphorylation with a half-maximal inhibitory concentration (IC₅₀) of 0.90 nM. capes.gov.br Its specificity profile showed significant inhibition of other related kinases like PDGFRα (IC₅₀ = 67 nM) and c-Kit (IC₅₀ = 40 nM), but no activity against EGFR, HGFR, or InsulinR even at concentrations up to 10,000 nM. capes.gov.br
The Src family of kinases (SFKs), which includes Src and YES, are non-receptor tyrosine kinases that play roles in cell proliferation, differentiation, migration, and survival. nih.gov Their hyperactivation is linked to many cancers. nih.gov Research into aminoimidazole derivatives has led to the identification of potent SFK inhibitors with IC₅₀ values in the nanomolar range. nih.govnih.gov
The table below summarizes the inhibitory activity of various related scaffolds against different kinases.
| Scaffold Class | Target Kinase | IC₅₀ Value | Reference(s) |
| N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea (Ki8751) | VEGFR-2 | 0.90 nM | capes.gov.br |
| N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea (Ki8751) | PDGFRα | 67 nM | capes.gov.br |
| N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea (Ki8751) | c-Kit | 40 nM | capes.gov.br |
| N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea (Ki8751) | EGFR | >10,000 nM | capes.gov.br |
| Piperazinylquinoxaline-based derivatives | VEGFR-2 | 0.19-0.60 µM | dovepress.com |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | 21-47 nM | nih.gov |
| 4-Aminoimidazole derivatives | Src | Nanomolar range | nih.govnih.gov |
Enzyme Active Site Interaction Mechanisms
Understanding how a small molecule interacts with the active site of its target enzyme is crucial for medicinal chemistry. For kinase inhibitors, interactions within the ATP-binding pocket are paramount. Kinase inhibitors are often classified based on their binding mode. nih.gov
Type I inhibitors typically bind to the active conformation of the kinase in the region occupied by the adenine (B156593) ring of ATP. nih.gov In contrast, Type II inhibitors stabilize the inactive "DFG-out" conformation, where the conserved Aspartate-Phenylalanine-Glycine motif is flipped. nih.gov This latter mode of inhibition often confers greater selectivity.
Molecular docking studies of VEGFR-2 inhibitors have revealed key interactions. For a molecule to be an effective Type II inhibitor, it generally needs to possess a flat heteroaromatic moiety that can interact with the hinge region residues, such as Cys919 and Glu917. nih.gov Additionally, a linker of appropriate length is required to span the distance to the DFG domain, with a hydrogen-bond accepting moiety being critical for interacting with the backbone NH of Glu885 in the pocket created by the DFG-out conformation. nih.govnih.gov The absence of this key interaction with Glu885 has been shown to result in weaker inhibitory activity. nih.gov
Receptor Binding Affinity Research and Selectivity
Beyond kinases, related scaffolds have been studied for their binding affinity to other types of receptors. For example, derivatives containing a pyrrolidine (B122466) ring, such as 3-(pyrrolidin-1-yl)propionic acid analogues, have been synthesized and shown to possess high binding affinity for the CCR5 receptor, a G-protein coupled receptor that acts as a co-receptor for HIV entry. nih.gov This demonstrates the versatility of the pyrrolidine scaffold in targeting different classes of receptors.
Selectivity remains a critical aspect of drug design. As noted with the VEGFR-2 inhibitor Ki8751, high-affinity binding to the intended target should ideally be accompanied by low affinity for off-target proteins to minimize potential side effects. capes.gov.br This selectivity is achieved by exploiting subtle differences in the amino acid composition and conformation of the binding sites between different receptors or kinases.
In Vitro Biological Screening Methodologies for Mechanistic Insight
To elucidate the mechanisms of action of novel compounds, a variety of in vitro biological screening methods are employed. These assays provide data on how a compound affects cellular processes and its direct interaction with target proteins.
Cellular Pathway Modulation Studies (e.g., Vimentin (B1176767) phosphorylation)
Cell-based assays are essential for understanding how a compound affects biological pathways within a cellular context. One such pathway involves the intermediate filament protein vimentin. Vimentin's assembly and disassembly are regulated by phosphorylation, and its reorganization is crucial for processes like cell division and migration. nih.goveuropeanreview.org
A small molecule identified as FiVe1 was found to selectively inhibit the growth of mesenchymal cancer cells by binding to vimentin. pnas.org This interaction interferes with the normal organization and phosphorylation of vimentin during mitosis, ultimately leading to mitotic catastrophe. pnas.org Studies using a phosphomimetic mutant of vimentin (VIM-S56E) or the small molecule FiVe1, which stabilizes vimentin phosphorylation, have shown that disrupting the tightly regulated cycle of phosphorylation and dephosphorylation leads to mitotic defects and the formation of multinucleated cells, particularly in hybrid epithelial/mesenchymal cells. nih.gov The phosphorylation status of vimentin is regulated by a balance of kinases (like ROCK and PAK) and phosphatases (like PP2A). europeanreview.org
Phenolic compounds, as a broad class, have been shown to modulate a wide range of inflammation-associated signaling pathways, including those involving MAPKs, protein tyrosine kinases, and the PI3K/Akt pathway. nih.gov
Protein-Ligand Interaction Assays
To confirm direct binding between a compound and its putative protein target, various biophysical assays are utilized. These methods provide quantitative data on binding affinity and thermodynamics.
Thermal Shift Assays (TSA) , also known as differential scanning fluorimetry or Thermofluor, measure the change in the thermal stability of a protein upon ligand binding. nih.gov A ligand that binds to and stabilizes a protein will increase its melting temperature (Tₘ). The assay monitors the unfolding of the protein as the temperature increases, often by using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. nih.gov
Dual Polarization Interferometry (DPI) is a surface-based technique that measures binding events on a biosensor chip in real-time. nih.gov By tracking the interference pattern of light passing through two waveguides (one sensing, one reference), DPI can precisely determine both the thickness and refractive index of the molecular layer on the sensor surface. This allows for the calculation of the mass and density of the bound ligand, providing detailed information about the binding interaction. nih.gov
Other techniques, such as tubulin polymerization assays , can be used to demonstrate a direct effect on a protein's function. In one study, a benzimidazole (B57391) derivative with a pyrrolidine moiety was shown to directly act on tubulin, disrupting microtubule dynamics and inducing mitotic arrest. nih.govnih.gov
Anti-proliferative Activity Studies in Cell Lines for Research Purposes
The anti-proliferative activity of novel chemical entities is a cornerstone of oncology drug discovery. In vitro studies using cancer cell lines are fundamental for initial screening and mechanistic evaluation. The cytotoxic or cytostatic effects of compounds are typically quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth or proliferation.
Similarly, complex molecules containing a chloro-pyrrolidine core have been synthesized and evaluated for their anti-cancer potential. As an example, compound 60 , a potent and selective MDM2 inhibitor, which features a 6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamide structure, has shown remarkable potency in cell lines with wild-type p53. acs.org
The table below summarizes the anti-proliferative activity of these representative analogous compounds in various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) |
| 3-chloro aniline (B41778) derivate 4b | SW620 | Colorectal Carcinoma | <10 |
| HCT116 | Colorectal Carcinoma | 0.84 | |
| HT29 | Colorectal Carcinoma | <10 | |
| T47D | Breast Cancer | 14.91 | |
| Compound 60 | RS4;11 | Acute Leukemia | 0.038 |
| LNCaP | Prostate Cancer | 0.018 | |
| HCT116 | Colon Cancer | 0.104 |
This interactive table provides a glimpse into the potential anti-proliferative efficacy of compounds structurally related to this compound.
These findings suggest that a research program centered on this compound could begin with its synthesis and subsequent screening against a panel of cancer cell lines to determine its potential as an anti-proliferative agent.
Prodrug Design and Bioconversion Mechanism Research for Research Probes
Phenolic compounds like this compound are often candidates for prodrug design to overcome potential pharmacokinetic limitations such as poor bioavailability or rapid metabolism. nih.gov A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug. nih.gov For phenols, the hydroxyl group is a convenient handle for chemical modification, commonly through esterification. nih.govnih.gov
Research into prodrugs of phenolic compounds often focuses on creating derivatives that are more lipophilic, thereby enhancing membrane permeability. For example, ester analogues of 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo nih.govacs.orgresearchgate.nettriazin-7-yl}phenol were synthesized to improve its concentration in the back of the eye. acs.org This strategy aimed to create a topically administered treatment for age-related macular degeneration. acs.org
Ester Hydrolysis Mechanisms and Kinetics
The effectiveness of an ester prodrug strategy hinges on the rate and mechanism of its hydrolysis back to the active phenolic compound. The kinetics of this bioconversion are critical; the prodrug must be stable enough to reach its target tissue but then be efficiently cleaved to release the active agent. researchgate.netderpharmachemica.com
Ester hydrolysis can be chemically or enzymatically driven. nih.gov Chemical hydrolysis is often pH-dependent, with rates increasing in more alkaline conditions due to a hydroxide (B78521) ion-dependent mechanism. nih.gov Enzymatic hydrolysis is primarily mediated by esterases, such as carboxylesterases and butyrylcholinesterases, which are abundant in the liver, plasma, and other tissues. nih.gov
The rate of hydrolysis is influenced by the nature of the acyl group of the ester. researchgate.net Studies on various ester prodrugs have shown that the length and branching of the carbon chain attached to the phenolic oxygen can significantly alter the hydrolysis rate. researchgate.net For instance, the hydrolysis of mefenamic acid prodrugs followed first-order kinetics, with different half-lives at varying pH levels, indicating a potential for controlled release. derpharmachemica.com
The table below presents hypothetical kinetic data for the hydrolysis of a conceptual ester prodrug of this compound, based on typical findings in the literature for similar compounds.
| Prodrug Derivative | Medium | pH | Half-life (t₁/₂) | Kinetic Model |
| Acetyl-Ester | Aqueous Buffer | 7.4 | ~2 hours | First-Order |
| Pivaloyl-Ester | Human Plasma | 7.4 | ~40 hours | First-Order |
| Benzoyl-Ester | Rat Liver Homogenate | 7.4 | ~50 minutes | Michaelis-Menten |
This interactive table illustrates the expected variations in hydrolysis kinetics for different ester prodrugs, a key consideration in their design.
Targeted Delivery System Research (Conceptual)
A key advantage of the prodrug approach is the potential for targeted drug delivery, which can enhance efficacy and reduce systemic side effects. nih.gov This can be achieved by designing prodrugs that are selectively activated at the target site.
One conceptual approach for a this compound prodrug could involve targeting specific enzymes that are overexpressed in a particular tissue or disease state, such as in cancer therapy. nih.gov For example, a prodrug could be designed to be a substrate for an enzyme that is highly active in a tumor environment.
Another strategy involves designing prodrugs with physicochemical properties that favor accumulation in a specific organ or tissue. The development of a topically administered prodrug for ocular delivery is a prime example of this, where increased lipophilicity allows for better penetration and local conversion to the active drug in the eye. acs.org Research in this area for a compound like this compound would involve the synthesis of various prodrugs and evaluating their tissue distribution and activation in preclinical models.
Future Research Directions and Unexplored Avenues for 3 Chloro 5 Pyrrolidin 1 Yl Phenol
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized phenols and pyrrolidine-containing compounds is a mature field, yet there is always room for innovation, particularly in the realm of green chemistry. researchgate.netrsc.org Future research on 3-Chloro-5-(pyrrolidin-1-YL)phenol should prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign.
The principles of sustainable chemistry could be further integrated by investigating solvent-free reaction conditions or the use of biodegradable solvents derived from renewable feedstocks. The development of such eco-friendly synthetic protocols would not only be academically significant but also enhance the commercial viability of this compound and its derivatives.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Strategy | Potential Catalyst | Solvent System | Key Advantages |
| Buchwald-Hartwig Amination | Palladium or Copper-based | Bio-derived solvents (e.g., Cyrene) | High efficiency, broad substrate scope |
| Nucleophilic Aromatic Substitution | Phase-transfer catalyst | Water or solvent-free | Reduced environmental impact |
| Reductive Amination | Iridium-based catalyst | Aqueous media | High atom economy |
| C-H Functionalization | Rhodium or Ruthenium-based | Minimal solvent | Step and atom economy |
Application of Advanced Computational Modeling Techniques for Predictive Research
Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and biological activities of novel compounds, thereby guiding experimental research and reducing the reliance on costly and time-consuming trial-and-error approaches. nih.goviosrjournals.org For this compound, a comprehensive in silico evaluation could provide valuable insights into its potential applications.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's electronic structure, optimized geometry, and spectroscopic properties. researchgate.net These calculations can also predict key parameters like bond dissociation energies, which are crucial for understanding antioxidant activity, and pKa values, which influence a compound's behavior in biological systems. acs.orgmdpi.com
Furthermore, molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. researchgate.netnih.gov This could help in identifying potential therapeutic applications, for instance, as an inhibitor of enzymes implicated in disease. farmaciajournal.com Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of a series of this compound derivatives with their biological activities, facilitating the design of more potent and selective compounds. nih.gov
Table 2: Predicted Physicochemical Properties of this compound using Computational Methods
| Property | Predicted Value (Illustrative) | Computational Method | Potential Implication |
| LogP | 2.8 ± 0.5 | ALOGPS | Drug-likeness, membrane permeability |
| pKa (phenolic OH) | 8.5 ± 0.3 | DFT with solvation model | Ionization state at physiological pH |
| Dipole Moment | 3.5 ± 0.7 D | DFT | Polarity and intermolecular interactions |
| Polar Surface Area | 32.5 Ų | Molecular mechanics | Bioavailability |
Discovery of Unconventional Molecular Interactions and Mechanisms of Action
The biological effects of a small molecule are dictated by its interactions with cellular macromolecules. While traditional drug discovery often focuses on direct inhibition of enzyme active sites, there is a growing appreciation for the importance of unconventional molecular interactions and allosteric modulation. Future research on this compound should aim to elucidate its mechanism of action at a molecular level, with a particular focus on identifying any non-canonical interactions.
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be employed to study the binding kinetics and thermodynamics of the interaction between this compound and its putative protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the compound-protein complex, revealing the specific amino acid residues involved in binding.
Moreover, investigating the impact of this compound on protein-protein interactions or its ability to induce conformational changes in its target protein could uncover novel mechanisms of action. nih.gov The presence of both a hydrogen bond donor (phenol) and acceptor (pyrrolidine nitrogen), along with a halogen atom capable of halogen bonding, suggests that this compound could engage in a variety of molecular interactions. researchgate.net
Integration with Chemical Biology Tools for Target Deconvolution
Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, is a powerful approach for discovering new bioactive molecules. nih.gov However, a major challenge lies in identifying the specific molecular target(s) responsible for the observed phenotype, a process known as target deconvolution. nih.govnih.gov The integration of chemical biology tools will be crucial for elucidating the mechanism of action of this compound if it displays interesting biological activity in phenotypic screens.
One powerful strategy is affinity-based proteomics, where a derivative of this compound is synthesized with a reactive group or a tag that allows it to be covalently linked to its binding partners in a cellular lysate. bohrium.com These protein-compound adducts can then be isolated and identified using mass spectrometry. Another approach is the use of photoaffinity labeling, where a photo-reactive group is incorporated into the molecule, which upon irradiation, forms a covalent bond with its target. nih.gov
Furthermore, genetic approaches, such as CRISPR-based screening, can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby providing clues about its molecular target and pathway. nih.gov
Exploration of Supramolecular Chemistry and Material Science Applications for Chemical Probes
The self-assembly of small molecules into well-defined supramolecular structures is a rapidly growing field with applications in materials science, nanotechnology, and biomedicine. beilstein-journals.org The structure of this compound, with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting candidate for the construction of novel supramolecular assemblies.
Research in this area could explore the ability of this compound and its derivatives to form gels, liquid crystals, or other ordered structures in various solvents. The incorporation of this molecule into metal-organic frameworks (MOFs) or metal-phenolic networks (MPNs) could lead to materials with interesting catalytic, sensing, or gas storage properties. acs.orgmdpi.com
Furthermore, this compound could serve as a scaffold for the development of chemical probes for sensing and imaging applications. rsc.org For example, by attaching a fluorophore to the molecule, it could potentially be used to visualize specific cellular components or to detect the presence of certain ions or biomolecules. The development of such probes could have a significant impact on our understanding of biological processes and for the diagnosis of diseases. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-5-(pyrrolidin-1-yl)phenol, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a protocol analogous to involves reacting 3-amino-5-chlorophenol with a pyrrolidine-containing reagent under reflux conditions. Purification is achieved using silica gel column chromatography (hexanes/EtOAc gradients). Purity validation employs:
- HPLC : Retention time (tR) analysis with UV detection at 254/280 nm (≥95% purity threshold) .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M + H]<sup>+</sup> with <1 ppm error) .
- NMR : Structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR, referencing coupling constants and aromatic proton splitting patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: While direct safety data for this compound are limited, analogous chlorophenol derivatives (e.g., 3-Chlorophenol) suggest:
- Exposure Limits : Adhere to Protective Action Criteria (PAC): PAC-1 = 2.1 mg/m³ (minimal effects), PAC-2 = 23 mg/m³ (irreversible effects), PAC-3 = 140 mg/m³ (life-threatening) .
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with diatomaceous earth or sand; dispose as hazardous waste .
Advanced Research Questions
Q. How can electrochemical studies elucidate the redox behavior of this compound?
Methodological Answer: Cyclic voltammetry (CV) and spectroelectrochemistry are key for probing redox mechanisms:
- Oxidation Pathways : Pyrrolidine substituents may undergo hydroxylation, forming water-soluble derivatives (e.g., hydroxylated pyrrolidine moieties) .
- Reduction Pathways : Chloride cleavage at specific potentials (e.g., −1.2 V vs. Ag/AgCl) generates aryl radicals, confirmed via chromatographic (HPLC) and mass spectrometric (LC-MS) analysis of post-electrolysis solutions .
- DFT Calculations : Validate proposed mechanisms by modeling radical intermediates and transition states .
Q. What computational strategies predict the compound’s interaction with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use software like MOE (Chemical Computing Group) to dock the compound into active sites (e.g., kinases or oxidoreductases). Prioritize hydrogen bonding with the phenol group and hydrophobic interactions with the pyrrolidine ring .
- MD Simulations : Conduct 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- PDB Integration : Cross-reference with Protein Data Bank entries (e.g., kinase inhibitors) to identify conserved binding motifs .
Q. How does structural modification of the pyrrolidine ring influence bioactivity?
Methodological Answer:
- SAR Studies : Synthesize derivatives with substituted pyrrolidines (e.g., fluorinated or spirocyclic analogs). Test inhibitory activity against targets like kinases or GPCRs .
- Crystallography : Resolve co-crystal structures (e.g., with human serum albumin) to map π-π stacking or halogen bonding interactions .
- Kinetic Assays : Measure IC50 values via fluorescence polarization or SPR to quantify affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
